molecular formula C8H6BrClN4OS B7579673 5-Bromo-3-[(5-chlorothiadiazol-4-yl)methyl]-6-methylpyrimidin-4-one

5-Bromo-3-[(5-chlorothiadiazol-4-yl)methyl]-6-methylpyrimidin-4-one

Cat. No. B7579673
M. Wt: 321.58 g/mol
InChI Key: ILGFUEUCGIQVAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-3-[(5-chlorothiadiazol-4-yl)methyl]-6-methylpyrimidin-4-one is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is a pyrimidinone derivative that has a bromine atom at the 5th position, a methyl group at the 6th position, and a chlorothiadiazolylmethyl group at the 3rd position.

Mechanism of Action

The mechanism of action of 5-Bromo-3-[(5-chlorothiadiazol-4-yl)methyl]-6-methylpyrimidin-4-one is not well understood. However, studies have shown that this compound induces apoptosis in cancer cells by activating the caspase pathway. It has also been shown to inhibit the growth of fungi and bacteria by disrupting their cell membranes.
Biochemical and Physiological Effects:
Studies have shown that 5-Bromo-3-[(5-chlorothiadiazol-4-yl)methyl]-6-methylpyrimidin-4-one has both biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of fungi and bacteria, and act as a fluorescent probe for the detection of metal ions. Additionally, this compound has been shown to have low toxicity in animal models.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 5-Bromo-3-[(5-chlorothiadiazol-4-yl)methyl]-6-methylpyrimidin-4-one in lab experiments is its potential as a chemotherapeutic agent. It has been shown to have anticancer properties and low toxicity, making it a potential candidate for further development. However, one of the limitations of using this compound in lab experiments is its complex synthesis method, which may limit its availability.

Future Directions

There are several future directions for the research and development of 5-Bromo-3-[(5-chlorothiadiazol-4-yl)methyl]-6-methylpyrimidin-4-one. One area of interest is in the further investigation of its potential as a chemotherapeutic agent. Studies have shown that this compound has anticancer properties and low toxicity, making it a potential candidate for further development. Additionally, further research is needed to understand the mechanism of action of this compound and its potential use as a fluorescent probe for the detection of metal ions. Finally, there is a need for the development of more efficient and cost-effective synthesis methods for this compound to increase its availability for lab experiments.

Synthesis Methods

The synthesis of 5-Bromo-3-[(5-chlorothiadiazol-4-yl)methyl]-6-methylpyrimidin-4-one is a multi-step process that involves the use of various reagents and catalysts. The first step involves the reaction of 5-chlorothiadiazole-4-carbaldehyde with methylamine to form N-methyl-5-chlorothiadiazole-4-carbaldehyde. This intermediate is then reacted with ethyl cyanoacetate and ammonium acetate to form 5-chlorothiadiazol-4-ylmethyl-2-cyanoacetic acid ethyl ester. The final step involves the reaction of the ethyl ester with 5-bromo-6-methylpyrimidin-4-one in the presence of a base to produce 5-Bromo-3-[(5-chlorothiadiazol-4-yl)methyl]-6-methylpyrimidin-4-one.

Scientific Research Applications

5-Bromo-3-[(5-chlorothiadiazol-4-yl)methyl]-6-methylpyrimidin-4-one has potential applications in various fields of scientific research. One of the major areas of interest is in the development of new drugs. This compound has been shown to have anticancer properties and has been tested as a potential chemotherapeutic agent. It has also been shown to have antifungal and antibacterial properties, making it a potential candidate for the development of new antibiotics. Additionally, this compound has been investigated for its potential use as a fluorescent probe for the detection of metal ions.

properties

IUPAC Name

5-bromo-3-[(5-chlorothiadiazol-4-yl)methyl]-6-methylpyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrClN4OS/c1-4-6(9)8(15)14(3-11-4)2-5-7(10)16-13-12-5/h3H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILGFUEUCGIQVAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(C=N1)CC2=C(SN=N2)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-3-[(5-chlorothiadiazol-4-yl)methyl]-6-methylpyrimidin-4-one

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